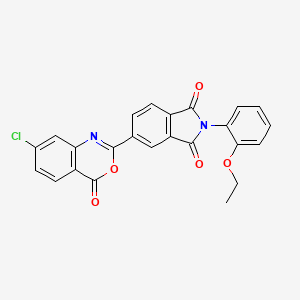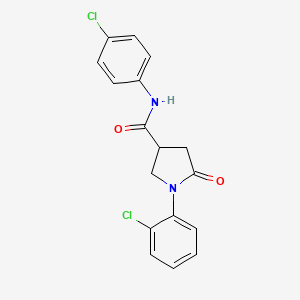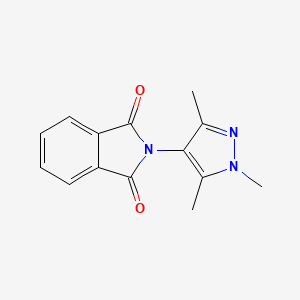
(4-hydroxy-3-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical processes, including acylation reactions. For instance, Arutjunyan et al. (2013) described the acylation of amines and pyrazole with a complex acetyl chloride derivative, leading to new amides and 1-acylpyrazole upon interaction with various amines and with pyrazole (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013). This study demonstrates the complexity and versatility of the reactions involved in synthesizing compounds with similar structures.
Molecular Structure Analysis
The molecular structure of compounds similar to "(4-hydroxy-3-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile" has been elucidated through various analytical techniques. Ganapathy et al. (2015) performed a synthesis and structural analysis of a novel compound using X-ray crystallography, providing detailed insights into the molecular geometry and intermolecular interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015). Such studies are crucial for understanding the structural basis of the chemical behavior and reactivity of complex organic molecules.
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to "(4-hydroxy-3-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile" include a variety of transformations. Puthran et al. (2019) explored the synthesis of novel Schiff bases using related compounds, demonstrating their potential in producing biologically active molecules with antimicrobial properties (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Physical Properties Analysis
The physical properties of organic compounds, including those similar to "(4-hydroxy-3-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile," are often characterized by their melting points, solubility, and crystalline structure. Studies like those by Wu et al. (2014) on the synthesis of related compounds provide insights into these properties through experimental observations (Wu, Gao, Chen, & Zhou, 2014).
Chemical Properties Analysis
Understanding the chemical properties of complex organic molecules requires detailed studies of their reactivity, stability, and interaction with other chemicals. Research by Sameluk and Kaplaushenko (2015) on the synthesis and physicochemical properties of related compounds sheds light on their potential pharmacological activities, including antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyranopyrazole derivatives, including compounds structurally related to (4-hydroxy-3-methoxyphenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, have been investigated for their corrosion inhibition performance. Specifically, these compounds have been found effective as inhibitors for mild steel corrosion in acidic solutions. Their efficiency increases with concentration and exhibits mixed-type inhibition behavior, suggesting potential industrial applications in metal preservation and protection against acidic corrosion (Yadav et al., 2016).
Synthesis and Chemical Transformation
Studies have shown the utility of related acetonitriles in organic synthesis, particularly in the acylation of amines and pyrazole. This highlights the chemical versatility and reactivity of such compounds, which can be used to produce a wide array of amides and acylpyrazoles. These findings open avenues for the synthesis of novel organic molecules with potential applications in medicinal chemistry and material science (Arutjunyan et al., 2013).
Anticancer Activity
A derivative displaying structural similarities has been synthesized and evaluated for its anticancer activity, demonstrating significant in vitro cytotoxicity against cancer cell lines. This suggests that compounds within this chemical class could serve as leads for the development of new anticancer agents, potentially offering novel mechanisms of action against tumor growth and proliferation (Hong et al., 2012).
Antimicrobial and Enzyme Inhibition
Research into pyrazoline derivatives has unveiled their capability to inhibit certain enzymes and display antimicrobial properties. This suggests a possible role in the development of new drugs targeting specific enzymes or microbial pathogens, providing a foundation for future pharmacological studies (Kucukoglu et al., 2016).
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-8-15(2,3)18(17-10)12(9-16)11-5-6-13(19)14(7-11)20-4/h5-7,12,19H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHAWCRXRUFMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)

![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)




